molecular formula C7H2F2N2O2 B042562 2,4-Difluoro-5-nitrobenzonitrile CAS No. 67152-20-9

2,4-Difluoro-5-nitrobenzonitrile

Cat. No. B042562
CAS RN: 67152-20-9
M. Wt: 184.1 g/mol
InChI Key: MREZSSGRNNMUKZ-UHFFFAOYSA-N
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Patent
US08129403B2

Procedure details

Potassium nitrate (16.4 g, 147.4 mmol) was added to concentrated H2SO4 (85 ml, 1582 mmol) at 0° C., followed by slow addition of 2,4-difluorobenzonitrile (11.0 g, 79.1 mmol). The suspension was stirred at this temperature for an additional 4 hrs and quenched ice/water (800 ml). The resulting solid was collected by filtration and dried to give the title compound (13.8 g, 95%) as a white solid. NMR (400 MHz, CDCl3) 8.48 (m, 1H), 7.24 (m, 1H).
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].OS(O)(=O)=O.[F:11][C:12]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:13]=1[C:14]#[N:15]>>[F:11][C:12]1[CH:19]=[C:18]([F:20])[C:17]([N+:1]([O-:4])=[O:2])=[CH:16][C:13]=1[C:14]#[N:15] |f:0.1|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
85 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred at this temperature for an additional 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched ice/water (800 ml)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C#N)C=C(C(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.